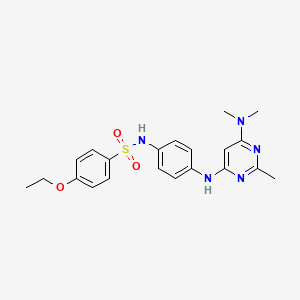![molecular formula C24H23N5O B11323416 2-(4-methoxybenzyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11323416.png)
2-(4-methoxybenzyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxybenzyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. It belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core substituted with methoxybenzyl, dimethyl, and methylphenyl groups.
Vorbereitungsmethoden
The synthesis of 2-(4-methoxybenzyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group tolerant conditions .
Analyse Chemischer Reaktionen
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Coupling Reactions: The Suzuki–Miyaura coupling reaction is particularly notable for forming carbon–carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing and reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxybenzyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel drugs due to its potential biological activities, including anticancer and antifungal properties.
Biological Studies: It serves as a probe in receptor studies and drug delivery systems.
Material Science:
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other triazolopyrimidines and pyrazolopyrimidines, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Triazolo[1,5-a]pyridines: Used in various medicinal applications.
What sets 2-(4-methoxybenzyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its unique substitution pattern, which enhances its biological activity and specificity for certain molecular targets.
Eigenschaften
Molekularformel |
C24H23N5O |
|---|---|
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
4-[(4-methoxyphenyl)methyl]-11,12-dimethyl-10-(3-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C24H23N5O/c1-15-6-5-7-19(12-15)29-17(3)16(2)22-23(29)25-14-28-24(22)26-21(27-28)13-18-8-10-20(30-4)11-9-18/h5-12,14H,13H2,1-4H3 |
InChI-Schlüssel |
UXQLIJYDMDOISO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)CC5=CC=C(C=C5)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-methylbenzyl)sulfanyl]-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11323338.png)
![3-cyclopentyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11323340.png)

![(2-fluorophenyl){4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11323347.png)
![2-(2-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11323353.png)
![2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-6-(furan-2-yl)pyridine-3-carbonitrile](/img/structure/B11323356.png)
![Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11323369.png)
![5-[(4-chlorophenyl)sulfanyl]-2-[(4-methylbenzyl)sulfanyl]-N-(pyridin-2-yl)pyrimidine-4-carboxamide](/img/structure/B11323372.png)
![7-cycloheptyl-2-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11323391.png)
![6-[4-(4-butoxybenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine](/img/structure/B11323395.png)
![5-(3-bromophenyl)-6-(2-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11323402.png)
![2-Methylpropyl 4-[5-amino-3-oxo-4-(4-oxo-3,4-dihydroquinazolin-2-YL)-2,3-dihydro-1H-pyrrol-1-YL]benzoate](/img/structure/B11323405.png)
![4-{[7-(2-Chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether](/img/structure/B11323410.png)
![8-(4-ethylphenyl)-10-(4-nitrophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11323420.png)
